![molecular formula C11H9BrN2OS B2746220 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-50-5](/img/structure/B2746220.png)
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
“3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound. It is a derivative of thiazoloquinazolinone , a class of compounds that have been synthesized and studied for their fluorescence behaviors . Thiazole serves as a privileged scaffold in many natural and synthetic medicinal compounds .
Synthesis Analysis
The synthesis of thiazoloquinazolinone derivatives has been achieved through acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed under microwave irradiation . The synthesis of “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” specifically is not detailed in the available literature.Chemical Reactions Analysis
Thiazoloquinazolinone derivatives have been synthesized through acid-mediated one-pot domino reactions . The reactions involve substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . The specific chemical reactions involving “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” are not detailed in the available literature.Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, which include our compound of interest, have demonstrated high antitumor activity . This makes them promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
In addition to their antitumor properties, these compounds have also shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents.
Anti-inflammatory Activity
These compounds have been found to possess anti-inflammatory activities . This could lead to their use in the treatment of various inflammatory diseases.
Acetylcholinesterase Inhibition
A new series of thiazolo[3,2-a]pyrimidine bromide salt derivatives, which include our compound, have been synthesized and evaluated as human acetylcholinesterase (hAChE) inhibitors . They showed good inhibition activities, with IC50 values in the 1 µM range . This suggests potential applications in the treatment of Alzheimer’s disease.
Drug Design
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Synthesis of Derivatives
The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This opens up possibilities for the synthesis of a wide range of derivatives with potentially diverse applications.
Future Directions
The future directions for the study of “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” and related compounds could involve further exploration of their fluorescence behaviors , as well as their potential applications in drug discovery . The development of more efficient and economical methods for the synthesis of these compounds could also be a focus .
Mechanism of Action
Target of Action
Similar compounds, such as thiazoloquinazolines, have been reported to exhibit significant antifungal and antioxidant activities . They have also been associated with anticancer activity, specifically targeting the Epidermal Growth Factor Receptors (EGFRs) .
Mode of Action
Thiazoloquinazolines, a related class of compounds, have been reported to interact with their targets, leading to changes in cell function . In the case of anticancer activity, these compounds are known to inhibit EGFRs, which are involved in cell proliferation and angiogenesis .
Biochemical Pathways
It is known that egfrs, when inhibited, can affect downstream signaling cascades, leading to changes in cell proliferation and angiogenesis . This suggests that the compound may have a role in these pathways.
Result of Action
Related compounds have been reported to exhibit significant antifungal and antioxidant activities . Additionally, they have shown anticancer activity, specifically causing apoptosis and cell cycle arrest at G1 and G2/M transition phases in certain carcinoma cell lines .
properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-9-4-2-1-3-8(9)10(15)14(7)11/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDUBKQTARBHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |
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